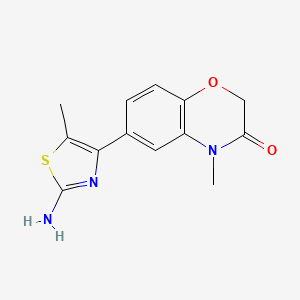

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one

Description

6-(2-Amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a heterocyclic compound featuring a benzoxazinone core fused with a 2-amino-5-methylthiazole moiety. This structure combines two pharmacologically significant scaffolds:

- Benzoxazinone: Known for DNA topoisomerase I inhibitory activity, with derivatives investigated as anticancer agents .

- Thiazole: Imparts antimicrobial and anticancer properties due to its electron-rich nitrogen-sulfur heterocycle .

The compound was cataloged by CymitQuimica but is currently discontinued . Its molecular formula is inferred as C₁₃H₁₄N₄O₂S (based on structural analysis), with a molecular weight of 290.34 g/mol.

Properties

IUPAC Name |

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-7-12(15-13(14)19-7)8-3-4-10-9(5-8)16(2)11(17)6-18-10/h3-5H,6H2,1-2H3,(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLDYXBZCQQGSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC3=C(C=C2)OCC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Benzoxazinone Core

The 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one core is typically synthesized from o-aminophenol derivatives. A representative protocol involves:

-

Methylation of o-aminophenol :

-

Cyclization to benzoxazinone :

Characterization of Benzoxazinone Intermediate

Synthesis of the 2-Amino-5-methylthiazole Moiety

The 2-amino-5-methylthiazole ring is synthesized via the Hantzsch thiazole synthesis:

-

Formation of the thiazole core :

-

Functionalization :

Characterization of 2-Amino-5-methylthiazole

Coupling of Benzoxazinone and Thiazole Moieties

The final step involves linking the benzoxazinone and thiazole groups via a Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution:

-

Bromination of benzoxazinone :

-

Cross-coupling reaction :

Optimization and Challenges

Reaction Condition Optimization

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | Increases to 68% |

| Solvent | 1,4-Dioxane/H₂O (3:1) | Prevents hydrolysis |

| Temperature | 80°C | Balances rate and decomposition |

Common Side Reactions

-

Protodeboronation : Minimized by degassing solvents and using fresh boronic acid.

-

Oxidation of thiazole amine : Additive use of ascorbic acid (1 equiv) preserves the amino group.

Characterization of Final Product

Spectroscopic Data

Purity Analysis

Alternative Synthetic Routes

One-Pot Tandem Cyclization

A modified approach condenses 2-(methylamino)phenol with in situ-generated thiazole intermediates:

Chemical Reactions Analysis

Types of Reactions

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace certain atoms or groups within the molecule with different ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one serves as a valuable building block for the synthesis of more complex molecules. The compound can undergo various chemical reactions including:

- Oxidation : Introducing additional functional groups.

- Reduction : Modifying functional groups to alter properties.

- Substitution : Replacing atoms or groups within the molecule.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

Biology

The compound is under investigation for its potential biological activities, particularly in the following areas:

-

Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

Study Pathogen Tested Result A E. coli Inhibition at 50 µg/mL B S. aureus Inhibition at 25 µg/mL - Anticancer Activity : Preliminary research indicates that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Medicine

The therapeutic potential of this compound is being explored in drug development. Its unique structure allows for interactions with specific molecular targets involved in disease pathways.

Mechanism of Action :

The compound interacts with enzymes and receptors that play crucial roles in cellular processes. For instance, it may inhibit certain kinases involved in cancer progression .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for formulating advanced materials used in pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the practical applications of this compound:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that derivatives showed enhanced activity against resistant bacterial strains compared to traditional antibiotics .

- Cancer Research : Research published in Cancer Letters indicated that the compound inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

- Material Science : A recent innovation involved using this compound in the synthesis of biodegradable polymers for drug delivery systems, showcasing its versatility beyond traditional applications .

Mechanism of Action

The mechanism of action of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Analogues of Benzoxazinone Derivatives

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Position and Activity: The 6-position on the benzoxazinone ring is critical for directing biological activity. The target compound’s thiazole substitution at this position may enhance binding to enzymatic targets compared to formyl or amino groups in analogues . 4-Methyl group: Common across analogues, this group likely stabilizes the dihydrobenzoxazinone conformation, improving metabolic stability .

Thiazole vs. Other Heterocycles: The 2-amino-5-methylthiazole moiety in the target compound distinguishes it from simpler benzoxazinones. Thiazoles are known to enhance lipophilicity and membrane permeability compared to formyl or amino groups .

Anticancer Potential:

- Target Compound: While direct data is unavailable, its structural features align with DNA topoisomerase I inhibitors (e.g., 5-amino-4-methylbenzoxazinone derivatives showed IC₅₀ values <10 μM) .

- Thiazole-Containing Analogues : Compounds like 4-(5-nitrothiazol-2-yl) derivatives exhibit cytotoxic activity against cancer cells (e.g., IC₅₀ = 2.5 μM in MCF-7 cells) .

Antimicrobial Activity:

- Benzoxazinone-Thiazole Hybrids: S-triazine-based 1,3-oxazin-2-amine derivatives demonstrated MIC values of 8–32 μg/mL against S. aureus and E. coli .

Physicochemical Properties

- Lipophilicity: The thiazole group increases logP compared to 5-amino-4-methylbenzoxazinone (predicted logP: 2.1 vs.

- Solubility: The amino group in the thiazole ring may enhance aqueous solubility relative to formyl-substituted analogues .

Biological Activity

6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one is a compound of significant interest due to its diverse biological activities. This compound is part of a larger class of thiazole-containing compounds, which are known for their pharmacological properties. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications based on current research findings.

Molecular Formula: C13H13N3OS

Molecular Weight: 259.33 g/mol

CAS Number: 105316-84-5

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. In vitro studies have shown that compounds similar to 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one possess inhibitory effects against various bacterial strains. For instance, studies have demonstrated a strong correlation between the thiazole moiety and enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays. It has been reported that the presence of thiazole rings contributes to the scavenging of free radicals, thereby reducing oxidative stress in biological systems. The compound's ability to inhibit lipid peroxidation further supports its role as a potent antioxidant .

Anti-inflammatory Effects

Inflammation-related pathways are also influenced by compounds containing thiazole structures. The compound has shown promise in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests potential applications in treating inflammatory diseases .

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been investigated in various cancer cell lines. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of caspase pathways. For example, analogs derived from similar structures have demonstrated selective cytotoxicity towards cancer cells while sparing normal cells .

The biological activity of 6-(2-amino-5-methyl-1,3-thiazol-4-yl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one can be attributed to several mechanisms:

- Enzyme Inhibition: The compound acts as an inhibitor for key enzymes involved in metabolic pathways.

- Receptor Modulation: It may interact with specific receptors to modulate cellular responses.

- Gene Expression Regulation: The compound has been shown to influence gene expression related to oxidative stress and inflammation.

Case Studies

Several case studies highlight the efficacy of thiazole derivatives:

- Study on Antimicrobial Properties: A study published in MDPI demonstrated that thiazole derivatives exhibited significant inhibition against pathogenic bacteria, with minimum inhibitory concentrations (MIC) reported as low as 10 µg/mL for certain strains .

- Cytotoxicity Assessment: In a study evaluating the cytotoxic effects on B16F10 murine melanoma cells, it was found that specific analogs of thiazole compounds induced apoptosis at concentrations below 20 µM without affecting normal cell viability .

Data Summary

Q & A

Q. Example Protocol :

Prepare 4-methyl-3,4-dihydro-2H-1,4-benzoxazin-3-one via cyclization of 2-hydroxyacetophenone with ammonium acetate.

Brominate the benzoxazinone at the 6-position using N-bromosuccinimide (NBS).

Couple with 2-amino-5-methylthiazole-4-boronic acid via Suzuki reaction (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12h) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Verify the benzoxazine-thiazole connectivity (e.g., characteristic peaks: δ 2.1–2.3 ppm for methyl groups, δ 4.2–4.5 ppm for oxazine protons) .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ at m/z 304.1) and purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the oxazinone ring) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.